4,6,7-Trimethylquinoline
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Overview
Description
4,6,7-Trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their stability and aromaticity, making them significant in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4,6,7-Trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of an intermediate Schiff base . The reaction typically uses concentrated sulfuric acid (H₂SO₄) as the catalyst.
Industrial Production Methods: Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include steps such as nitrification, condensation, reduction cyclization, and chlorination to achieve the desired compound . The use of accessible raw materials and mild reaction conditions makes this method suitable for large-scale preparation.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
4,6,7-Trimethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,7-Trimethylquinoline involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,4,6-Trimethylquinoline: Similar in structure but with methyl groups at different positions.
1,2-Dihydro-2,2,4-trimethylquinoline: A hydrogenated derivative with different chemical properties.
Ethoxyquin: A quinoline derivative with an ethoxy group, used as an antioxidant.
Uniqueness: 4,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6804-16-6 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-13-12-7-10(3)9(2)6-11(8)12/h4-7H,1-3H3 |
InChI Key |
GNHAJBXSCSHRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)C)C |
Origin of Product |
United States |
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